(E)-phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-29-21-10-7-18(8-11-21)9-12-22(26)24-17-19-13-15-25(16-14-19)23(27)28-20-5-3-2-4-6-20/h2-12,19H,13-17H2,1H3,(H,24,26)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUSNHXHGIILLI-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to illustrate its effects.

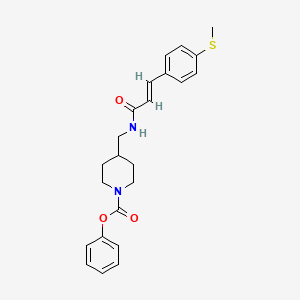

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a piperidine ring, an acrylamide moiety, and a methylthio group, which are significant for its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit various biological activities including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies have explored the anticancer properties of related compounds. For instance, derivatives exhibiting structural similarities have demonstrated significant cytotoxicity against various cancer cell lines. In one study, compounds with piperidine structures showed IC50 values ranging from 0.5 to 10 µM against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.85 |

| Compound B | A549 | 4.53 |

| This compound | TBD |

Anti-inflammatory Activity

In vitro studies have also indicated that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For example, compounds with methylthio groups have been shown to reduce TNF-α levels significantly .

The mechanism by which this compound exerts its biological activity may involve several pathways:

- Inhibition of Cell Proliferation : It may inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death.

- Modulation of Signaling Pathways : Compounds like this one may interfere with pathways such as MAPK/ERK and PI3K/Akt which are crucial for cell survival and proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives where one compound exhibited a remarkable decrease in cell viability in MCF-7 cells with an IC50 value of 3.0 µM . This suggests that modifications on the piperidine ring can significantly enhance anticancer properties.

Q & A

Q. What are the optimal synthetic routes for (E)-phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be tailored to maximize yield?

The synthesis typically involves multi-step reactions, including acrylamide coupling and piperidine functionalization. Key steps include:

- Acrylamide Formation : Reacting 4-(methylthio)cinnamic acid derivatives with piperidine intermediates under coupling agents like EDC/HOBt .

- Piperidine Protection : Using tert-butyloxycarbonyl (Boc) or carbamate groups to protect the piperidine nitrogen during synthesis, followed by deprotection .

- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF, THF) and catalysts like DMAP improve reaction efficiency. Yield optimization requires precise temperature control (e.g., 60–80°C for amidation) .

Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates using flash chromatography (e.g., 10–30% EtOAc/hexane gradients) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze - and -NMR to confirm the (E)-configuration of the acrylamide moiety and piperidine substitution patterns. Key signals include the acrylamide NH (~8.5 ppm) and piperidine carbamate carbonyl (~155 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .

- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and compare bond lengths/angles with similar piperidine derivatives (e.g., ethyl 4-hydroxy-2,6-diphenyl analogs) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across in vitro and in vivo studies?

Discrepancies may arise from bioavailability or metabolic instability. To address this:

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess metabolic degradation. If rapid clearance is observed, modify the methylthio group (e.g., replace with sulfone or fluorinated groups) .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Poor solubility can be mitigated via formulation (e.g., PEGylation or liposomal encapsulation) .

- Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity to proposed targets (e.g., kinases or GPCRs) .

Q. How can computational methods predict the compound’s interaction with biological targets, and what are the limitations?

- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., kinase domains). Focus on the acrylamide’s hydrogen-bonding potential and piperidine’s conformational flexibility .

- MD Simulations : Run 100-ns simulations to assess binding stability. Note that force fields may inaccurately model sulfur-containing groups (e.g., methylthio interactions) .

- Limitations : Computational predictions often overlook solvent effects and post-translational modifications in proteins. Validate with experimental assays (e.g., enzyme inhibition IC50) .

Q. What experimental designs are critical for evaluating structure-activity relationships (SAR) in analogs of this compound?

- Variation of Substituents : Synthesize analogs with modified methylthio groups (e.g., -SOMe, -CF) and compare bioactivity .

- Piperidine Ring Modifications : Test Boc-protected vs. free amines to assess the impact of carbamate groups on membrane permeability .

- Dose-Response Analysis : Use a 10-point concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., antiproliferative or anti-inflammatory) to establish potency .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC50 values across different assay systems?

- Assay Conditions : Compare buffer pH, temperature, and cofactors (e.g., ATP levels in kinase assays). For example, acidic conditions may protonate the piperidine nitrogen, altering binding .

- Cell Line Variability : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific uptake or efflux mechanisms .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-laboratory variability .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

| Technique | Critical Parameters | Example Data for Target Compound |

|---|---|---|

| -NMR | Acrylamide NH (~8.5 ppm), piperidine CH (~2.5–3.5 ppm) | δ 8.52 (s, 1H, NH), δ 3.12 (m, 2H, CH) |

| HRMS | [M+H]+ = Calculated exact mass ± 5 ppm | m/z 453.1874 (CHNOS) |

| X-ray Diffraction | Bond length: C=O (1.21 Å), piperidine chair conformation | C7-N1-C8 angle: 112.5° |

Q. Table 2. Common Pitfalls in Biological Assays

| Issue | Solution | Reference |

|---|---|---|

| Low solubility | Use DMSO/PBS co-solvents (<0.1% DMSO) | |

| Off-target effects | Counter-screening against related enzymes | |

| Metabolic instability | Introduce deuterium or fluorine substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.